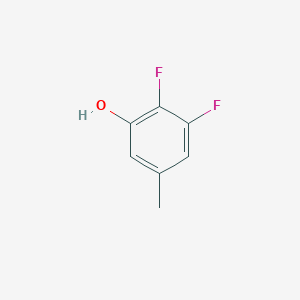

2,3-Difluoro-5-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-5-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIXTENFDRNNNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure Analysis

The FT-IR spectrum of 2,3-Difluoro-5-methylphenol is characterized by distinct absorption bands that correspond to the vibrational modes of its specific functional groups. The presence of the hydroxyl (-OH) group is typically confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while the methyl (-CH₃) group's C-H stretching vibrations are generally observed between 2850 and 3000 cm⁻¹.

The aromatic ring C-C stretching vibrations usually give rise to several bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the phenolic group is anticipated in the 1200-1300 cm⁻¹ range. Furthermore, the C-F stretching vibrations, which are characteristic of this molecule, are expected to produce strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3400 (broad) | O-H Stretching |

| ~3050 | Aromatic C-H Stretching |

| ~2925 | Methyl C-H Stretching |

| ~1600, ~1500, ~1450 | Aromatic C=C Stretching |

| ~1260 | C-O Stretching |

| ~1200, ~1100 | C-F Stretching |

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3080 | Aromatic C-H Stretching |

| ~2940 | Methyl C-H Stretching |

| ~1610 | Aromatic C=C Stretching |

| ~1000 | Aromatic Ring Breathing |

| ~800 | C-F Stretching |

A detailed assignment of the vibrational bands of 2,3-Difluoro-5-methylphenol can be achieved by comparing its spectra with those of similar molecules, such as 2,3-difluorophenol (B1222669) and other substituted phenols. nih.gov The hydroxyl group's O-H stretch is a prominent feature in the FT-IR spectrum. The methyl group introduces characteristic C-H stretching and bending vibrations. The two fluorine atoms significantly influence the vibrational frequencies of the aromatic ring, leading to shifts in the C-C stretching and C-H bending modes. The C-F stretching vibrations are typically strong in the FT-IR spectrum and provide a clear indication of the fluorination pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic and Positional Elucidation

NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the exact positions of the substituents on the phenol (B47542) ring can be confirmed.

The ¹H NMR spectrum of 2,3-Difluoro-5-methylphenol is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons. The aromatic region will display signals for the two remaining protons on the benzene (B151609) ring. Due to the fluorine substituents, these protons will exhibit complex splitting patterns (coupling with both other protons and fluorine atoms). The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl group will give rise to a singlet in the upfield region of the spectrum.

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~6.7-7.2 | Multiplet | Aromatic H |

| ~5.0 (variable) | Broad Singlet | OH |

| ~2.3 | Singlet | CH₃ |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 2,3-Difluoro-5-methylphenol will produce a distinct signal. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbons directly bonded to the fluorine atoms will show large C-F coupling constants. The carbon bearing the hydroxyl group will be shifted downfield, as will the carbon attached to the methyl group, though to a lesser extent. The methyl carbon itself will appear at a characteristic upfield chemical shift.

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~150-160 (d, JCF) | C-F |

| ~145-155 (d, JCF) | C-F |

| ~140-150 | C-OH |

| ~130-140 | C-CH₃ |

| ~110-125 | Aromatic C-H |

| ~20 | CH₃ |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Environment Probing

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally sensitive and informative technique for the direct analysis of fluorinated organic molecules like 2,3-Difluoro-5-methylphenol. With the ¹⁹F nucleus having a spin of I = ½ and a high magnetogyric ratio, it provides sharp signals over a wide chemical shift range, making it highly sensitive to the local electronic environment of each fluorine atom.

In the case of 2,3-Difluoro-5-methylphenol, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C2 and C3 positions of the benzene ring. The chemical shifts of these fluorine atoms are influenced by the electronic effects of the adjacent hydroxyl (-OH) and methyl (-CH₃) groups, as well as by the other fluorine atom. The electron-donating hydroxyl group and the weakly electron-donating methyl group will affect the shielding of the fluorine nuclei.

Furthermore, significant spin-spin coupling (J-coupling) would be observed between the two neighboring fluorine atoms (³JF-F), which typically manifests as a doublet for each fluorine signal, assuming no other significant couplings are present. Coupling between the fluorine nuclei and the aromatic protons (³JH-F, ⁴JH-F) would also lead to further splitting of the signals, providing valuable information about the connectivity of the molecule.

Table 1: Predicted ¹⁹F NMR Spectroscopic Data for 2,3-Difluoro-5-methylphenol (Note: These are hypothetical values based on typical ranges for similar compounds.)

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F at C2 | -130 to -145 | Doublet of doublets (dd) | ³JF2-F3 ≈ 20-25 Hz, ⁴JF2-H6 ≈ 5-10 Hz |

| F at C3 | -140 to -155 | Doublet of doublets (dd) | ³JF2-F3 ≈ 20-25 Hz, ³JF3-H4 ≈ 8-12 Hz |

Advanced Multi-Dimensional NMR Techniques

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, helping to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms with their attached protons. It would be used to assign the signals for the methyl carbon and the aromatic C-H carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. It is crucial for establishing the connectivity across the entire molecule, for instance, by showing correlations from the methyl protons to the C4, C5, and C6 carbons, and from the aromatic protons to the fluorinated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This can provide information about the spatial proximity of atoms, further confirming the substitution pattern on the aromatic ring. rsc.org

Together, these multi-dimensional NMR experiments provide a complete and detailed picture of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). researchgate.net For 2,3-Difluoro-5-methylphenol (C₇H₆F₂O), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁶O).

Calculated Exact Mass:

7 x Carbon (12.000000) = 84.000000

6 x Hydrogen (1.007825) = 6.046950

2 x Fluorine (18.998403) = 37.996806

1 x Oxygen (15.994915) = 15.994915

Total (Monoisotopic Mass): 144.038671 u

An HRMS measurement confirming this exact mass would provide strong evidence for the elemental composition C₇H₆F₂O.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile compounds like 2,3-Difluoro-5-methylphenol and for identifying any volatile impurities.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which generates a mass spectrum for each component. The retention time from the GC helps to distinguish different compounds, while the mass spectrum allows for their identification, often by comparison to spectral libraries like the NIST database. For 2,3-Difluoro-5-methylphenol, a single major peak would be expected in the chromatogram, and its corresponding mass spectrum would show a molecular ion peak (M⁺) at m/z 144, along with a characteristic fragmentation pattern.

Table 2: Predicted GC-MS Fragmentation Data for 2,3-Difluoro-5-methylphenol (Note: These are hypothetical fragments based on common fragmentation pathways for phenols.)

| m/z | Possible Fragment | Description |

| 144 | [C₇H₆F₂O]⁺ | Molecular Ion |

| 129 | [C₆H₃F₂O]⁺ | Loss of a methyl radical (•CH₃) |

| 116 | [C₆H₄F₂]⁺ | Loss of carbon monoxide (CO) |

| 101 | [C₅HF₂]⁺ | Further fragmentation |

Electrospray Ionization (ESI) and Quadrupole Time-of-Flight (Q-TOF) Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. researchgate.net When coupled with a Quadrupole Time-of-Flight (Q-TOF) mass analyzer, it becomes a powerful tool for high-resolution and high-sensitivity analysis. For 2,3-Difluoro-5-methylphenol, ESI would typically be run in negative ion mode to deprotonate the acidic phenolic hydroxyl group, forming the [M-H]⁻ ion at m/z 143.0314.

The Q-TOF instrument combines a quadrupole mass filter with a time-of-flight mass analyzer. This hybrid setup allows for precursor ion selection in the quadrupole, followed by high-resolution mass analysis of the fragment ions in the TOF section (MS/MS). This tandem mass spectrometry capability is invaluable for structural elucidation by providing detailed information about the fragmentation pathways of the molecule.

Rotational Spectroscopy for Gas-Phase Structure

Rotational spectroscopy, often performed using microwave radiation, is a high-resolution technique that provides precise information about the geometry and structure of molecules in the gas phase. It measures the transition energies between quantized rotational states of a molecule. From the rotational spectrum, highly accurate rotational constants can be determined, which are inversely related to the molecule's moments of inertia.

For 2,3-Difluoro-5-methylphenol, rotational spectroscopy could provide definitive data on bond lengths and bond angles in its isolated, gas-phase state. This would allow for the precise determination of the positions of the fluorine and methyl substituents on the phenol ring and the orientation of the hydroxyl group. Such detailed structural information is often unattainable by other methods and can be used to benchmark the results of high-level quantum chemical calculations. However, obtaining and analyzing the rotational spectrum for a molecule of this complexity can be challenging. To date, specific rotational spectroscopy studies on 2,3-Difluoro-5-methylphenol have not been reported in the literature.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like 2,3-Difluoro-5-methylphenol, the absorption of UV light typically involves the excitation of π electrons from the aromatic ring to higher energy orbitals (π → π* transitions). The positions and intensities of the absorption bands are sensitive to the nature and position of the substituents on the ring.

Specific UV-Vis spectroscopic data for 2,3-Difluoro-5-methylphenol has not been detailed in available literature. However, the electronic absorption spectra of cresol (methylphenol) isomers, which share the phenol and methyl group functionalities, provide a reasonable approximation of the expected spectral behavior. The fluorine atoms in 2,3-Difluoro-5-methylphenol would be expected to induce shifts in the absorption maxima (λ_max) compared to the cresol isomers due to their inductive and resonance effects.

The UV absorption spectra of o-, m-, and p-cresol each exhibit characteristic absorption bands in the ultraviolet region. pjps.pk The extensive overlap in the UV spectra of these isomers often necessitates the use of multivariate regression methods for the simultaneous determination in mixtures. pjps.pk The primary absorption bands for phenols are typically observed around 220 nm and 270-280 nm, corresponding to π → π* transitions of the benzene ring. The exact λ_max is influenced by the substitution pattern, which affects the energy levels of the molecular orbitals.

The table below presents the absorption maxima for the three structural isomers of cresol in a methanol-NaOH solution. It is anticipated that the UV-Vis spectrum of 2,3-Difluoro-5-methylphenol would also show absorption bands in a similar region, with potential bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts due to the electronic influence of the two fluorine atoms.

Table 2: UV Absorption Maxima of Cresol Isomers

| Compound | λ_max (nm) | Solvent | Source |

|---|---|---|---|

| o-Cresol | 289 | 0.1M NaOH-methanol (5:95 % v/v) | pjps.pk |

| m-Cresol | 292 | 0.1M NaOH-methanol (5:95 % v/v) | pjps.pk |

Note: This data is for cresol isomers and is intended to be representative of the expected spectral region for 2,3-Difluoro-5-methylphenol.

Theoretical and Computational Chemistry Investigations of 2,3 Difluoro 5 Methylphenol

Quantum Chemical Calculation Methodologies

The foundation of computational chemistry lies in the application of quantum mechanics to chemical systems. For a molecule like 2,3-Difluoro-5-methylphenol, a variety of methods can be employed to approximate solutions to the Schrödinger equation, providing valuable data on its electronic and geometric properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net Unlike methods that approximate the many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. The choice of the exchange-correlation functional is critical in DFT calculations.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a mixture of Hartree-Fock exchange with DFT exchange and correlation. It is widely used for its reliability in predicting molecular geometries, vibrational frequencies, and electronic properties for a broad range of organic molecules. researchgate.netnih.gov For instance, studies on similar phenolic compounds have successfully employed B3LYP to analyze their molecular structure and reactivity. researchgate.net

The MW1PW91 functional is another hybrid functional that has shown good performance in various applications. The selection of a functional like B3LYP or MW1PW91 would be crucial for obtaining accurate predictions of the properties of 2,3-Difluoro-5-methylphenol.

| Functional | Type | Typical Applications |

|---|---|---|

| B3LYP | Hybrid GGA | Geometry optimization, vibrational frequencies, electronic properties of organic molecules. |

| MW1PW91 | Hybrid GGA | Thermochemistry, reaction barriers, and electronic properties. |

The Ab Initio Hartree-Fock (HF) method is a fundamental approach in quantum chemistry that provides a starting point for more sophisticated calculations. youtube.commaterialsciencejournal.org It solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons. youtube.com

While the HF method systematically neglects electron correlation, leading to some inaccuracies, it is computationally less demanding than more advanced methods. materialsciencejournal.org HF calculations are often used to obtain initial molecular geometries and wavefunctions that can be refined with more accurate, correlation-corrected methods. For 2,3-Difluoro-5-methylphenol, an HF calculation would provide a baseline understanding of its electronic structure.

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. uni-rostock.degaussian.com The Pople-style basis sets are commonly used, with notations that describe their composition. stackexchange.com

The 6-311G part of the notation indicates a split-valence basis set where the core orbitals are described by a single basis function (a contraction of 6 Gaussian functions), and the valence orbitals are split into three functions (contracted from 3, 1, and 1 Gaussian functions, respectively) to allow for more flexibility in describing the electron distribution. stackexchange.com

The + and ++ symbols denote the addition of diffuse functions to heavy atoms and hydrogen atoms, respectively. gaussian.com These functions are important for describing systems with diffuse electron density, such as anions or molecules with lone pairs. The (d,p) notation signifies the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms), which are crucial for accurately describing chemical bonding and molecular geometries. uni-rostock.de The choice of a basis set like 6-311+G(d,p) or 6-311++G(d,p) would be appropriate for detailed studies of 2,3-Difluoro-5-methylphenol, ensuring a balanced description of its electronic structure. nih.govstackexchange.com

| Notation Component | Description | Importance |

|---|---|---|

| 6-311G | Triple-split valence | Provides flexibility for valence electrons. |

| + | Diffuse functions on heavy atoms | Improves description of lone pairs and anions. |

| ++ | Diffuse functions on hydrogen atoms | Further improves description of diffuse electron density. |

| (d,p) | Polarization functions | Allows for anisotropic electron distribution, crucial for accurate bonding description. |

Analysis of Molecular Electronic Structure and Reactivity Descriptors

Computational methods provide a wealth of data that can be used to understand the electronic structure and predict the reactivity of a molecule.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. chalcogen.ro The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This gap is also related to the electronic transitions of a molecule; a smaller gap corresponds to a longer wavelength of absorption in the UV-visible spectrum. For 2,3-Difluoro-5-methylphenol, analysis of the HOMO and LUMO energies and their spatial distribution would reveal the most likely sites for nucleophilic and electrophilic attack.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenol (B47542) | -8.69 | -1.29 | 7.40 |

| p-Cresol | -8.43 | -1.22 | 7.21 |

| 2,6-dichloro-4-fluoro phenol | -6.75 | -2.15 | 4.60 |

Note: The values in this table are for illustrative purposes and are based on typical values found in the literature for similar compounds. The actual values for 2,3-Difluoro-5-methylphenol would need to be calculated.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. nih.gov

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov Blue regions, conversely, represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.gov Green areas correspond to regions of neutral potential. For 2,3-Difluoro-5-methylphenol, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the fluorine atoms due to their high electronegativity, while the hydrogen atom of the hydroxyl group would exhibit a positive potential.

Fukui Function and Other Local/Global Reactivity Descriptors

The reactivity of a chemical species can be quantitatively described through a set of descriptors derived from conceptual Density Functional Theory (DFT). These descriptors provide insight into the global and local reactivity of a molecule, predicting its stability and the most probable sites for electrophilic, nucleophilic, and radical attack.

Global Reactivity Descriptors are properties that characterize the molecule as a whole. Key descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. imist.ma Other global descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω). imist.maresearchgate.net For 2,3-Difluoro-5-methylphenol, the electron-withdrawing fluorine atoms are expected to lower both HOMO and LUMO energy levels, while the electron-donating methyl and hydroxyl groups would raise them. The interplay of these substituents determines the ultimate reactivity profile.

Table 1: Illustrative Global Reactivity Descriptors for 2,3-Difluoro-5-methylphenol (Conceptual)

| Descriptor | Symbol | Formula | Predicted Value (eV) | Interpretation |

| HOMO Energy | EHOMO | - | -5.85 | Relates to electron-donating ability |

| LUMO Energy | ELUMO | - | -0.95 | Relates to electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.90 | Indicator of chemical stability |

| Ionization Potential | I | -EHOMO | 5.85 | Energy required to remove an electron |

| Electron Affinity | A | -ELUMO | 0.95 | Energy released when an electron is added |

| Chemical Hardness | η | (I - A) / 2 | 2.45 | Resistance to change in electron distribution |

| Electronegativity | χ | (I + A) / 2 | 3.40 | Ability to attract electrons |

| Electrophilicity Index | ω | χ² / (2η) | 2.36 | A measure of electrophilic power |

Note: The values in this table are hypothetical and for illustrative purposes, based on general principles of substituted phenols.

Local Reactivity Descriptors , such as the Fukui function , identify specific reactive sites within the molecule. The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net Condensed Fukui functions are used to determine the reactivity of individual atomic sites:

f+ : Indicates the propensity of a site for a nucleophilic attack (attack by an electron donor).

f- : Indicates the propensity of a site for an electrophilic attack (attack by an electron acceptor). researchgate.net

f0 : Indicates the propensity of a site for a radical attack.

For 2,3-Difluoro-5-methylphenol, the oxygen atom of the hydroxyl group is expected to be a primary site for electrophilic attack. The carbon atoms on the aromatic ring will exhibit varying reactivity based on the cumulative electronic effects of the substituents.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as an intense laser beam. These materials are critical for applications in photonics and optoelectronics. Computational methods, particularly DFT, are powerful tools for predicting the NLO properties of molecules. researchgate.net

The key NLO properties at the molecular level are the polarizability (α) and the first hyperpolarizability (β) . imist.ma Polarizability describes the linear response of the electron cloud to an electric field, while hyperpolarizability describes the non-linear, second-order response. A large first hyperpolarizability value is a primary indicator of a molecule's potential as a second-order NLO material.

The NLO response of 2,3-Difluoro-5-methylphenol is influenced by its electronic structure. The molecule possesses electron-donating groups (hydroxyl and methyl) and electron-withdrawing groups (fluorine), which can facilitate intramolecular charge transfer—a key requirement for a significant NLO response. DFT calculations can determine the components of the polarizability and hyperpolarizability tensors, from which the average values are derived. imist.ma

Table 2: Predicted Non-Linear Optical Properties for 2,3-Difluoro-5-methylphenol (Conceptual)

| Property | Symbol | Predicted Value (a.u.) | Description |

| Average Polarizability | <α> | ~85 | Measures the overall linear electronic response to an electric field. |

| First Hyperpolarizability | βtot | ~150 | Measures the second-order non-linear optical response. |

Note: The values are hypothetical estimates in atomic units (a.u.) to illustrate the concept. The actual values would be determined via specific DFT calculations.

Conformational Analysis and Intermolecular Interactions

Investigation of Hydrogen Bonding Interactions in Fluorinated Phenols

Hydrogen bonding is a strong type of dipole-dipole interaction that significantly influences the physical and chemical properties of compounds. libretexts.orgkhanacademy.org In 2,3-Difluoro-5-methylphenol, the primary hydrogen bond donor is the hydroxyl (-OH) group. The presence of two highly electronegative fluorine atoms on the aromatic ring has a profound effect on the hydrogen-bonding capability of the phenolic proton. nih.gov

The fluorine atoms act as strong electron-withdrawing groups, pulling electron density from the aromatic ring. This inductive effect increases the acidity of the phenolic proton, making the -OH group a stronger hydrogen bond donor compared to that in unsubstituted phenol. nih.gov This enhanced acidity strengthens intermolecular interactions, particularly the O-H···O hydrogen bonds that can form between two molecules of 2,3-Difluoro-5-methylphenol. youtube.com While the fluorine atoms themselves are weak hydrogen bond acceptors, their primary role in this context is the electronic modulation of the principal hydrogen bond donor site. nih.gov

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in real space. wikipedia.org It is based on the electron density (ρ) and its reduced density gradient (s). nih.govjussieu.fr The resulting visualization, an NCI plot, displays isosurfaces corresponding to different types of non-covalent interactions. These surfaces are typically color-coded to distinguish the nature of the interaction:

Blue : Indicates strong, attractive interactions, such as hydrogen bonds. researchgate.net

Green : Represents weak, attractive van der Waals interactions, such as π-π stacking. researchgate.net

Red : Signifies repulsive interactions, such as steric clashes in crowded regions.

Dimerization and Aggregation Studies through Computational Methods

Given the enhanced hydrogen-bonding capability of 2,3-Difluoro-5-methylphenol, the formation of dimers and larger aggregates is highly probable. Computational methods can be employed to study the thermodynamics and geometries of these aggregates.

The most stable dimer configuration is expected to be one that maximizes the strong O-H···O hydrogen bond. nih.gov Quantum chemical calculations can be used to:

Optimize Geometries : Determine the most stable three-dimensional structure of the dimer, including the bond length and angle of the hydrogen bond.

Calculate Binding Energies : Quantify the strength of the interaction holding the dimer together. A more negative binding energy indicates a more stable dimer. This calculation typically involves correcting for basis set superposition error (BSSE).

Explore Potential Energy Surfaces : Identify other stable or metastable dimer configurations and the energy barriers between them.

Beyond dimerization, phenols can form larger clusters (trimers, tetramers, etc.) through a network of hydrogen bonds. chemrxiv.org Computational studies can model these larger aggregates to understand the cooperative effects of hydrogen bonding and predict the structural motifs that may be present in the condensed phase.

Computational Prediction of Spectroscopic Data

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental data or to characterize novel compounds. Methods like Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited states are commonly used. researchgate.netyoutube.com

UV-Visible Spectroscopy : TD-DFT calculations can predict the electronic absorption spectra of 2,3-Difluoro-5-methylphenol. mdpi.comrsc.org The calculations would identify the energies of the principal π→π* transitions within the substituted benzene (B151609) ring and predict the maximum absorption wavelength (λmax). The substituents (-F, -CH3, -OH) would be expected to cause shifts in these absorptions compared to unsubstituted phenol. dntb.gov.ua

Vibrational Spectroscopy (IR and Raman) : DFT calculations can compute the harmonic vibrational frequencies of the molecule. This allows for the prediction of the entire IR and Raman spectra. Key vibrational modes, such as the O-H stretching frequency, are particularly sensitive to the molecular environment. A downward shift (redshift) in the calculated O-H stretching frequency upon dimerization would provide strong theoretical evidence of hydrogen bond formation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : The chemical shifts (δ) and coupling constants (J) for 1H, 13C, and 19F NMR can be accurately predicted using methods like GIAO (Gauge-Including Atomic Orbital). These calculations help in assigning experimental spectra and understanding how the electronic environment around each nucleus is affected by the various substituents.

Theoretical Vibrational Frequencies and Comparison with Experimental Spectra

The vibrational properties of 2,3-Difluoro-5-methylphenol can be meticulously investigated using computational methods, most commonly Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set, such as 6-311++G(d,p). These calculations yield theoretical vibrational frequencies that correspond to the various vibrational modes of the molecule, including stretching, bending, and torsional motions of its constituent atoms.

A comparison of these calculated frequencies with experimental data obtained from Fourier-Transform Infrared (FTIR) and Raman spectroscopy is crucial for the validation of the computational model and the accurate assignment of spectral bands. For phenolic compounds, characteristic vibrational modes include the O-H stretching, C-O stretching, and various aromatic C-C and C-H vibrations. The fluorine and methyl substitutions on the phenyl ring of 2,3-Difluoro-5-methylphenol introduce additional vibrational modes and influence the frequencies of the existing ones.

It is common practice to apply a scaling factor to the calculated harmonic vibrational frequencies to account for anharmonicity and the approximations inherent in the computational methods, thereby improving the agreement with experimental values. scirp.org The root mean square (RMS) deviation between the scaled theoretical and experimental frequencies is often used to quantify the accuracy of the computational model.

Table 1: Representative Comparison of Theoretical and Experimental Vibrational Frequencies for a Substituted Phenol

| Vibrational Mode | Theoretical Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3650 | 3657 |

| C-H Stretch (Aromatic) | 3050 - 3150 | 3050 - 3150 |

| C-C Stretch (Aromatic) | 1450 - 1650 | 1450 - 1650 |

| C-O Stretch | 1250 | 1260 |

| C-F Stretch | 1150 - 1300 | 1150 - 1300 |

| C-H Bend (Methyl) | 1375 - 1470 | 1375 - 1470 |

Note: This table is illustrative and based on typical values for substituted phenols. Specific data for 2,3-Difluoro-5-methylphenol is required for a direct comparison.

Simulated NMR Chemical Shifts (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT, are widely used to predict the ¹H and ¹³C NMR chemical shifts of molecules. escholarship.org

The calculated chemical shifts for 2,3-Difluoro-5-methylphenol would provide a theoretical spectrum that can be compared with experimental data for structural verification and assignment of resonances. The chemical shifts are highly sensitive to the electronic environment of each nucleus. In 2,3-Difluoro-5-methylphenol, the electronegative fluorine atoms and the electron-donating methyl and hydroxyl groups will significantly influence the chemical shifts of the aromatic protons and carbons.

For the ¹H NMR spectrum, one would expect distinct signals for the hydroxyl proton, the aromatic protons, and the methyl protons. The coupling patterns between adjacent protons would provide further structural information. Similarly, the ¹³C NMR spectrum would show separate resonances for each unique carbon atom in the molecule, with the chemical shifts of the carbons directly bonded to fluorine or oxygen being significantly affected.

While specific simulated NMR data for 2,3-Difluoro-5-methylphenol is not available in the provided search results, the general accuracy of GIAO-DFT methods for predicting chemical shifts in phenolic and fluorinated compounds is well-established. escholarship.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-Difluoro-5-methylphenol (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | - | 145-155 |

| C2-F | - | 140-150 (d, JCF) |

| C3-F | - | 140-150 (d, JCF) |

| C4-H | 6.8-7.2 | 115-125 |

| C5-CH₃ | - | 130-140 |

| C6-H | 6.8-7.2 | 110-120 |

| CH₃ | 2.2-2.5 | 20-25 |

| OH | 4.5-5.5 | - |

Note: This table presents estimated chemical shift ranges based on general principles and data for related compounds. Actual calculated values are necessary for a precise analysis.

Computational Exploration of Molecular Docking and Receptor Interactions (Methodology Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug discovery to understand how a small molecule, such as 2,3-Difluoro-5-methylphenol, might interact with a biological target, typically a protein receptor.

The methodology for a molecular docking study of 2,3-Difluoro-5-methylphenol would involve several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target receptor is obtained from a protein database like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The 3D structure of 2,3-Difluoro-5-methylphenol (the ligand) is generated and optimized using a suitable computational chemistry method.

Grid Box Definition: A grid box is defined around the active site of the receptor. This grid box specifies the region where the docking algorithm will search for possible binding poses of the ligand.

Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined grid box. nih.gov The algorithm generates a series of possible binding poses and scores them based on a scoring function that estimates the binding affinity.

Analysis of Docking Results: The resulting docking poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy. The interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are examined in detail. For 2,3-Difluoro-5-methylphenol, the hydroxyl group can act as a hydrogen bond donor or acceptor, and the fluorine atoms can participate in halogen bonding or other electrostatic interactions.

Molecular dynamics (MD) simulations can be subsequently performed on the best-docked complex to assess the stability of the ligand-receptor interaction over time and to gain a more dynamic understanding of the binding process. ajchem-a.com This computational exploration provides valuable insights into the potential biological activity of 2,3-Difluoro-5-methylphenol and can guide the design of new molecules with improved affinity and selectivity for a specific target.

Mechanistic Investigations of Chemical Reactions Involving 2,3 Difluoro 5 Methylphenol Analogues

Elucidation of Reaction Pathways

The transformation of fluorinated phenols can proceed through several distinct mechanistic pathways, including radical, transition metal-catalyzed, and nucleophilic substitution reactions. The specific pathway is often dictated by the reagents, catalysts, and conditions employed.

The introduction of the difluoromethyl (CF₂H) group into aromatic systems, a valuable modification in medicinal chemistry, often proceeds via a radical mechanism. rsc.org These reactions typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor. For instance, visible-light photoredox catalysis is a powerful strategy for initiating these processes under mild conditions. rsc.org

The general mechanism often begins with a photocatalyst, such as fac-Ir(ppy)₃, which, upon irradiation with visible light, reaches an excited state. This excited-state catalyst can then engage in a single-electron transfer (SET) with a difluoromethyl source, like [Ph₃PCF₂H]⁺Br⁻, to generate the key •CF₂H radical. acs.org This radical subsequently adds to the aromatic ring of a phenol (B47542) analogue. Radical-trapping experiments, for example using 1,1-diphenylethylene (B42955) or TEMPO, have been employed to confirm the involvement of radical species; the suppression of the desired reaction and formation of trapped adducts provide strong evidence for a radical pathway. acs.orgmdpi.com Computational studies using Density Functional Theory (DFT) have further corroborated that radical-based pathways are often energetically more favorable than corresponding heterolytic processes for such functionalizations. nih.gov

Transition metals, particularly palladium and copper, are extensively used to catalyze cross-coupling and functionalization reactions involving halogenated phenols. The mechanisms of these reactions are typically described by catalytic cycles involving changes in the oxidation state of the metal center.

A common cycle in palladium catalysis is the Pd(0)/Pd(II) cycle. beilstein-journals.org This cycle generally involves three key steps:

Oxidative Addition: A Pd(0) species reacts with an aryl halide (e.g., a bromo- or chloro-difluoromethylphenol analogue), inserting into the carbon-halogen bond to form a Pd(II) intermediate.

Transmetalation: An organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the Pd(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the catalytically active Pd(0) species.

In some cases, particularly in C-H activation or reactions with highly oxidizing reagents, a Pd(II)/Pd(IV) cycle may be operative. anu.edu.au Here, a Pd(II) intermediate undergoes oxidation to a Pd(IV) state, from which C-C or C-X bond-forming reductive elimination occurs. nih.gov The choice of ligand is critical in these cycles, as bulky, electron-rich phosphine (B1218219) ligands can facilitate the often rate-limiting reductive elimination step. beilstein-journals.orgrsc.org

Copper-catalyzed reactions, such as Ullmann-type couplings, follow different mechanisms. While the exact pathways can be complex and are still debated, they often involve Cu(I)/Cu(III) catalytic cycles. These cycles may include steps like oxidative addition of the aryl halide to a Cu(I) complex, coordination of the coupling partner, and subsequent reductive elimination from a Cu(III) intermediate.

A summary of key steps in common catalytic cycles is presented below.

| Catalyst System | Typical Catalytic Cycle | Key Mechanistic Steps |

| Palladium | Pd(0)/Pd(II) | Oxidative Addition, Transmetalation, Reductive Elimination |

| Palladium | Pd(II)/Pd(IV) | C-H Activation/Oxidation to Pd(IV), Reductive Elimination |

| Copper | Cu(I)/Cu(III) | Oxidative Addition to Cu(I), Ligand Exchange/Coordination, Reductive Elimination from Cu(III) |

Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for phenols, particularly those activated by electron-withdrawing groups like fluorine atoms. The reaction typically proceeds via a two-step addition-elimination mechanism. nih.gov

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (e.g., a halide or another fluorine atom), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate. This intermediate is known as a Meisenheimer complex .

Elimination of Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

The presence of fluorine atoms on the ring, as in 2,3-Difluoro-5-methylphenol analogues, strongly activates the ring toward SₙAr by stabilizing the negatively charged Meisenheimer intermediate through their inductive electron-withdrawing effects. The first step, the formation of the Meisenheimer complex, is generally the rate-determining step. frontiersin.org

More recently, computational studies have suggested that some SₙAr reactions may proceed through a concerted (cSₙAr) mechanism, where bond formation and bond breaking occur in a single transition state without the formation of a stable intermediate. semanticscholar.org This pathway is more likely for less-activated aromatic systems or with certain nucleophile/leaving group combinations. semanticscholar.org

Influence of Reaction Conditions and Substituents on Reaction Mechanism and Selectivity

The outcome and mechanism of reactions involving 2,3-Difluoro-5-methylphenol analogues are highly sensitive to the reaction conditions and the nature of substituents on the aromatic ring.

In radical difluoromethylation , the choice of photocatalyst, light source, and solvent can significantly impact reaction efficiency. For instance, iridium-based photocatalysts are often effective due to their favorable redox potentials. acs.org The electronic nature of substituents on the phenol ring also plays a role; electron-donating groups can enhance the reactivity of the ring towards electrophilic radical addition, influencing the regioselectivity of the functionalization.

For transition metal-catalyzed reactions , the ligand, base, and solvent are critical parameters. The structure of the phosphine ligand in palladium catalysis, for example, influences both the rate and selectivity by modulating the steric and electronic environment of the metal center. rsc.org Bulky ligands can promote reductive elimination, which is often a challenging step in forming C-F bonds. nih.gov The choice of base is also crucial, particularly in cross-coupling reactions where it facilitates the transmetalation step.

In SₙAr reactions , solvent polarity can dramatically affect reaction rates by stabilizing the charged Meisenheimer intermediate. frontiersin.org Polar aprotic solvents like DMSO or DMF are commonly used. The regioselectivity is governed by the position of the electron-withdrawing substituents. These groups provide the most stabilization when they are ortho or para to the site of nucleophilic attack, as this allows the negative charge of the intermediate to be delocalized onto the substituent via resonance.

Identification and Characterization of Reactive Intermediates

The direct observation and characterization of short-lived reactive intermediates are key to validating proposed reaction mechanisms.

Radical Intermediates: In radical reactions, the presence of species like the •CF₂H radical is often inferred through trapping experiments. mdpi.com Electron Paramagnetic Resonance (EPR) spectroscopy can provide more direct evidence, allowing for the detection and characterization of open-shell radical species. osti.gov

Organometallic Intermediates: In palladium-catalyzed cycles, key intermediates such as the Pd(II)-aryl complex formed after oxidative addition can sometimes be isolated and characterized by X-ray crystallography or NMR spectroscopy, provided they are sufficiently stable. nih.gov For example, stoichiometric studies have been conducted to individually probe the steps of oxidative addition, carbonyl de-insertion, and reductive elimination, allowing for the characterization of the palladium-acyl and palladium-fluoroalkyl intermediates involved. nih.gov

Meisenheimer Complexes: The anionic intermediates in SₙAr reactions, Meisenheimer complexes, can be detected and characterized under specific conditions. documentsdelivered.com Low-temperature NMR spectroscopy is a powerful tool for observing these species, as the reduced thermal energy can slow down the subsequent elimination step. In some cases, stable Meisenheimer complexes have been isolated as crystalline salts and their structures confirmed by X-ray diffraction.

Kinetic Studies and Activation Energy Calculations for Mechanistic Validation

Kinetic studies and computational chemistry provide quantitative support for proposed mechanisms.

Kinetic Studies: Measuring reaction rates as a function of reactant concentrations can help determine the rate law and identify the species involved in the rate-determining step. For SₙAr reactions, second-order kinetics (first-order in both the aryl halide and the nucleophile) are typically observed, consistent with the bimolecular formation of the Meisenheimer complex being the slow step. nih.gov Hammett plots, which correlate reaction rates with substituent electronic effects, can also provide mechanistic insights. A large positive ρ (rho) value in a Hammett analysis of an SₙAr reaction indicates a buildup of negative charge in the transition state, supporting the formation of an anionic intermediate. semanticscholar.org

Activation Energy Calculations: Computational methods, particularly Density Functional Theory (DFT), are invaluable for mapping the potential energy surfaces of reactions. nih.gov These calculations can determine the structures and relative energies of reactants, transition states, and intermediates. The calculated activation energy (Eₐ) for a proposed pathway can be compared with experimental values derived from Arrhenius plots. For example, DFT calculations have been used to compare the activation barriers for stepwise (via Meisenheimer intermediate) versus concerted SₙAr pathways, revealing that electron-donating substituents tend to favor a concerted mechanism by destabilizing the anionic intermediate. semanticscholar.org Similarly, DFT studies on Pd-catalyzed cycles have elucidated the energy barriers for key steps like oxidative addition and reductive elimination, helping to identify the rate-limiting step and explain the influence of different ligands on catalytic activity. anu.edu.aursc.org For instance, computational studies on decarbonylative difluoromethylation revealed that both carbonyl de-insertion and reductive elimination are slow steps, but are significantly accelerated for CHF₂ compared to CF₃ groups. nih.gov

The table below shows representative calculated activation energies for key mechanistic steps in different reaction types involving aromatic compounds.

| Reaction Type / Step | Model System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference Insight |

| SₙAr (Concerted) | para-Substituted nitroaryl + F⁻ | DFT | 18.1 - 33.8 | Demonstrates substituent effect on activation barrier. semanticscholar.org |

| Radical Addition | N-arylmethacrylamide + •CF₂CO₂Et | DFT | ~10-15 (for radical closure) | Radical ring closure is energetically favorable. nih.gov |

| Reductive Elimination | (SPhos)Pd(Ar)(CHF₂) | DFT | Lower for CHF₂ vs. CF₃ | F₂C-H interaction accelerates the rate-limiting step. nih.gov |

Applications in Organic Synthesis and Derivatization Strategies for Research

Role as Versatile Synthetic Intermediates

Fluorinated phenols are recognized as crucial intermediates in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical, agrochemical, and materials science sectors. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of the final products.

The synthesis of complex organic molecules often relies on the use of versatile building blocks that can introduce specific functionalities. Fluorinated phenols serve this purpose by providing a scaffold that can be further elaborated. The introduction of fluorine atoms into organic molecules is a key strategy for creating new materials and bioactive compounds. fluorine1.ru For instance, polyfluorinated phenols are key intermediates in the synthesis of fluorine-containing liquid crystal monomer materials, which benefit from properties like low viscosity and high resistivity conferred by the fluorine atoms. google.com

The hydroxyl group of 2,3-Difluoro-5-methylphenol can be readily converted into an ether or ester, allowing it to be coupled with other molecules. This is a common strategy for creating complex structures. For example, in the synthesis of bioactive diaryl ethers, a fluorinated phenol (B47542) can be reacted with another aromatic ring system through nucleophilic aromatic substitution or coupling reactions. The fluorine atoms on the ring of 2,3-Difluoro-5-methylphenol influence the reactivity of the molecule and impart unique properties to the resulting complex structures.

Heterocyclic compounds are a cornerstone of medicinal chemistry. Fluorinated phenols can serve as precursors for the synthesis of various heterocyclic systems. The phenolic hydroxyl group can participate in cyclization reactions to form oxygen-containing heterocycles like benzofurans or benzoxazines.

Furthermore, the aromatic ring of 2,3-Difluoro-5-methylphenol can be functionalized to introduce other reactive groups, such as amines or aldehydes, which can then be used to construct nitrogen- or sulfur-containing heterocyclic rings. The synthesis of fluorinated 2-arylbenzothiazoles, for example, which are investigated as anticancer agents, often involves precursors that could be derived from fluorinated phenols. The strategic placement of fluorine atoms, as in 2,3-Difluoro-5-methylphenol, can direct the regioselectivity of these cyclization reactions and influence the biological activity of the final heterocyclic product.

Fluorine-containing compounds play a significant role in modern agriculture. Many successful herbicides, insecticides, and fungicides contain fluorine atoms, which can enhance their efficacy and metabolic stability. Fluorine-containing diphenyl ethers and phenoxy-containing compounds are particularly important classes of commercial herbicides. fluorine1.ru A closely related compound, 2,3-Difluoro-5-nitrophenol, is noted as a key intermediate in the synthesis of agrochemicals, especially herbicides, where its functional groups are leveraged to build complex active ingredients. myskinrecipes.com This suggests that 2,3-Difluoro-5-methylphenol would similarly be a valuable intermediate for creating novel agrochemical candidates.

In the realm of specialty chemicals, fluorinated compounds are used in the development of materials with specific properties, such as advanced polymers and coatings. myskinrecipes.com The unique electronic properties conferred by the fluorine atoms in 2,3-Difluoro-5-methylphenol make it a candidate for incorporation into specialty polymers to enhance thermal stability or modify surface properties. Specialty chemical intermediates are fundamental building blocks for a wide range of industries, including plastics, resins, and pharmaceuticals. grahamchemical.com

Derivatization for Analytical and Structural Characterization

Chemical derivatization is a crucial technique in analytical chemistry, used to modify an analyte to make it more suitable for separation and detection by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.net For a compound like 2,3-Difluoro-5-methylphenol, derivatization of its polar hydroxyl group is often necessary to improve its chromatographic behavior and detection sensitivity. mdpi.com

The primary goal of derivatization in this context is to increase the volatility and thermal stability of the phenol for GC analysis, or to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC. researchgate.netjfda-online.com

For Gas Chromatography-Mass Spectrometry (GC-MS) , the active hydrogen of the phenolic hydroxyl group can be replaced with a non-polar group. This reduces intermolecular hydrogen bonding, decreases the boiling point, and prevents peak tailing on the GC column. jfda-online.com Common strategies include:

Silylation: Reacting the phenol with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form a less polar and more volatile silyl (B83357) ether. mdpi.comresearchgate.net

Acylation: Using reagents like acetic anhydride (B1165640) or fluorinated anhydrides (e.g., trifluoroacetic anhydride, TFAA) to form ester derivatives. Fluorinated derivatives are particularly useful as they are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD). jfda-online.com

For High-Performance Liquid Chromatography (HPLC) , derivatization is employed to attach a moiety that strongly absorbs UV light or fluoresces, thereby significantly lowering the detection limits. researchgate.net This is especially useful when analyzing trace amounts of the compound in complex matrices. Pre-column derivatization involves reacting the analyte with a labeling reagent before injection onto the HPLC column.

Research continues to focus on developing new derivatization reagents and methods that offer higher reaction yields, greater stability of the derivatives, and enhanced detection sensitivity. For phenolic compounds, this includes the development of reagents that are specific to the hydroxyl group and react under mild conditions.

The following table summarizes common derivatization reagents and their applications for analyzing phenolic compounds like 2,3-Difluoro-5-methylphenol.

| Derivatization Reagent | Analytical Technique | Purpose of Derivatization | Resulting Derivative |

| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | GC-MS | Increases volatility and thermal stability | Trimethylsilyl (TMS) ether |

| MTBSTFA (N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide) | GC-MS | Forms stable derivatives, reduces peak tailing | tert-Butyldimethylsilyl (TBDMS) ether |

| Acetic Anhydride | GC-MS | Increases volatility | Acetate ester |

| TFAA (Trifluoroacetic Anhydride) | GC-MS (ECD) | Increases volatility, enhances detectability | Trifluoroacetate ester |

| Dansyl Chloride | HPLC-FLD | Adds a fluorescent tag for sensitive detection | Dansyl ester |

| NBD-Cl (4-Chloro-7-nitrobenzofurazan) | HPLC-FLD | Adds a fluorescent tag for trace analysis | NBD-ether |

These strategies underscore the flexibility and power of chemical derivatization in the analytical characterization of fluorinated phenols, enabling their accurate quantification and identification in various research contexts.

Applications in Isotopic Labeling and Mechanistic Probe Studies

The unique structural and electronic properties of 2,3-Difluoro-5-methylphenol make it a valuable scaffold for isotopic labeling and as a mechanistic probe. The introduction of fluorine atoms significantly alters the acidity (pKa) of the phenolic hydroxyl group, a property that can be exploited in the design of pH-sensitive molecular probes. researchgate.netmdpi.com Furthermore, the strategic placement of isotopes such as Carbon-13 (¹³C), Deuterium (²H), or Oxygen-18 (¹⁸O) allows researchers to trace the metabolic fate of molecules containing this moiety or to elucidate complex reaction mechanisms without altering the fundamental chemical reactivity of the compound.

Isotopically labeled analogues of 2,3-Difluoro-5-methylphenol can serve as internal standards for quantitative analysis by mass spectrometry, providing a precise method for tracking the compound in biological or environmental samples. sigmaaldrich.com In mechanistic studies, observing the fate of a labeled position can provide definitive evidence for proposed reaction pathways, bond cleavages, and rearrangements. For instance, labeling the methyl group with ¹³C could be used in NMR-based studies to monitor interactions within a biological system, leveraging techniques like methyl-TROSY spectroscopy for high-molecular-weight proteins. researchgate.netresearchgate.net

Moreover, the fluorinated phenol core can be incorporated into larger fluorescent probe structures. nih.govresearchgate.net The fluorine substituents can modulate the photophysical properties of a fluorophore and influence excited-state intramolecular proton transfer (ESIPT) processes, which are critical for the function of many ratiometric fluorescent probes. nih.gov By observing changes in fluorescence in response to specific analytes or environmental conditions, these probes can provide real-time insights into biological processes or chemical reactions.

| Isotope | Labeling Position | Primary Application | Relevant Analytical Technique |

|---|---|---|---|

| Carbon-13 (¹³C) | Aromatic Ring (ipso-carbon) | Mechanistic studies of ring formation/degradation | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Carbon-13 (¹³C) | Methyl Group | Probing protein-ligand interactions | Methyl-TROSY NMR Spectroscopy |

| Deuterium (²H) | Aromatic C-H or Methyl C-H | Kinetic isotope effect studies; Metabolic pathway analysis | Mass Spectrometry (MS), NMR Spectroscopy |

| Oxygen-18 (¹⁸O) | Hydroxyl Group | Tracing oxygen transfer in enzymatic or chemical reactions | Mass Spectrometry (MS) |

Advanced Functionalization of Aromatic Systems

Late-Stage Difluoromethylation Approaches for Complex Scaffolds

Late-stage functionalization, the introduction of key functional groups at a late step in a synthetic sequence, is a powerful strategy for the efficient diversification of complex molecules. The difluoromethyl (–CF₂H) group is of particular interest in medicinal chemistry as it can serve as a bioisostere for hydroxyl or thiol groups, act as a hydrogen bond donor, and improve metabolic stability and lipophilicity. rsc.orgresearchgate.net Modern photocatalytic and metal-based methods have enabled the direct difluoromethylation of aromatic C–H bonds, providing access to novel analogues of existing drug candidates and bioactive compounds. rsc.orgmdpi.com

For a complex scaffold containing the 2,3-Difluoro-5-methylphenol unit, late-stage difluoromethylation could be employed to introduce a –CF₂H group at one of the remaining C–H positions on the aromatic ring. The regioselectivity of such a reaction would be governed by the electronic and steric environment of the substrate, with radical-based methods often favoring electron-deficient positions. mdpi.com The development of various difluoromethylation reagents has expanded the scope of these transformations, allowing for C-H, O-H, and N-H functionalization under relatively mild conditions. rsc.orgresearchgate.net These advances streamline access to molecules with potential pharmaceutical relevance. rsc.org

| Reagent Class | Example Reagent | Typical Reaction Type | Reference |

|---|---|---|---|

| Difluorocarbene Precursors | S-(Difluoromethyl)sulfonium salt | X-H Insertion (e.g., O-H, N-H) | rsc.org |

| Radical Precursors | PDFA (Difluoroacetic Anhydride) | Photocatalytic Radical C-H Functionalization | mdpi.com |

| Nucleophilic Reagents | TMSCF₂H (Difluoromethyltrimethylsilane) | Copper-mediated Cross-Coupling | scilit.com |

| Electrophilic Reagents | Zn(SO₂CF₂H)₂ (Zinc Difluoromethanesulfinate) | Radical Addition to Alkenes/Arenes | mdpi.com |

Site-Selective C-H Activation and Borylation in Phenolic Systems

Transition metal-catalyzed C–H activation and borylation represent a highly efficient method for converting ubiquitous C–H bonds into versatile carbon-boron (C–B) bonds, which can be subsequently transformed into a wide array of functional groups. nih.govnih.gov For substituted phenols like 2,3-Difluoro-5-methylphenol, achieving site-selectivity is a significant challenge due to the presence of multiple, electronically distinct C–H bonds. The regiochemical outcome is dictated by a combination of steric hindrance, electronic effects, and the choice of catalyst and directing group. nih.govnih.gov

Iridium-based catalysts are commonly employed for C–H borylation. rsc.orgacs.org The regioselectivity is often governed by steric factors, favoring borylation at the least hindered position. nih.gov However, directing groups on the phenolic oxygen can override this intrinsic preference. For 2,3-Difluoro-5-methylphenol, three potential sites for C–H borylation exist: C4, C6, and the methyl group.

C6 Position: The hydroxyl group is a powerful ortho-directing group. Using directing group strategies, such as converting the phenol to an aryl phosphinite, can facilitate highly selective borylation at the C6 position, ortho to the hydroxyl group. rsc.org

C4 Position: Borylation at the C4 position is para to the hydroxyl group and meta to the methyl group. Certain catalytic systems, sometimes leveraging non-covalent or electrostatic interactions, can favor para-selective functionalization. nih.govacs.org The fluorine at C3 may sterically hinder access to this site to some extent.

Meta-Borylation: Iridium-catalyzed systems can also achieve meta-selective C-H borylation on phenol derivatives, which would correspond to the C4 position in this specific molecule. rsc.org

The interplay between the directing effects of the hydroxyl, fluoro, and methyl substituents makes predicting the precise outcome complex, often requiring experimental optimization to achieve the desired regioselectivity. nih.govnih.gov

| Position | Catalyst System | Directing Influence | Selectivity Outcome | Reference |

|---|---|---|---|---|

| ortho- | Ruthenium-based | Phosphorus-containing directing group on -OH | High ortho-selectivity | rsc.org |

| meta- | Iridium-based | Steric hindrance from ortho-substituents | meta-selective borylation | rsc.org |

| para- | Iridium-based | Ion-pair electrostatic interactions (with sulfated phenols) | High para-selectivity | nih.gov |

| para- | Main Group (Boron-based) | Electronic preference of borocation equivalent | para-selective borylation | acs.org |

Future Research Directions and Emerging Perspectives

Development of Novel and Environmentally Benign Synthetic Methodologies

The synthesis of poly-fluorinated phenols has traditionally relied on multi-step processes such as diazotization and hydrolysis, which often involve harsh reaction conditions and generate significant chemical waste. google.com Future research will prioritize the development of more sustainable and efficient synthetic routes.

A promising avenue is the advancement of deoxyfluorination methods that convert readily available phenols directly into fluoroarenes. nih.gov Recent developments have introduced novel reagents that operate under milder conditions than traditional methods. nih.govacs.org For instance, the use of sulfuryl fluoride (B91410) (SO₂F₂) in combination with a fluoride source like tetramethylammonium (B1211777) fluoride (NMe₄F) allows for the conversion of phenols to aryl fluorides via aryl fluorosulfonate intermediates, often at room temperature. acs.orgresearchgate.net Adapting these one-pot methodologies for the synthesis of 2,3-Difluoro-5-methylphenol from a corresponding dihydroxy- or hydroxy-fluorosulfonate precursor could represent a major improvement over existing routes.

Key areas for future investigation include:

Catalyst Development: Designing catalysts that can regioselectively introduce fluorine atoms onto the phenol (B47542) ring, potentially starting from 5-methylphenol.

Green Solvents: Moving away from traditional organic solvents towards greener alternatives, including aqueous co-solvent systems, to reduce environmental impact. researchgate.net

Waste Reduction: Focusing on atom economy by designing reactions where most of the atoms from the reactants are incorporated into the final product, minimizing byproduct formation. nih.gov

| Methodology | Advantages | Challenges for Future Research | Key References |

|---|---|---|---|

| Traditional (e.g., Diazotization/Hydrolysis) | Established procedures | Harsh conditions, significant waste, low purity | google.com |

| Modern Deoxyfluorination (e.g., PhenoFluor) | Direct conversion, milder conditions, operational simplicity | Stoichiometric reagent waste, reagent stability | nih.govharvard.edu |

| Aryl Fluorosulfonate Intermediates (SO₂F₂) | Mild conditions (often RT), broad scope, inexpensive reagents | Optimization for specific substitution patterns | acs.orgresearchgate.net |

| Green Approaches (e.g., aqueous co-solvents) | Reduced environmental impact, improved safety | Solubility issues, catalyst stability in water | researchgate.net |

Integration of Advanced Computational Modeling for Predictive Chemical Synthesis

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical reactions. For 2,3-Difluoro-5-methylphenol, advanced computational modeling can provide deep insights into its synthesis and reactivity.

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms. For example, computational studies have helped determine that the deoxyfluorination of phenols via aryl fluorosulfonate intermediates likely proceeds through a concerted transition state rather than a discrete Meisenheimer intermediate. acs.org Applying these models to the specific electronic structure of 2,3-Difluoro-5-methylphenol can help predict the most favorable reaction pathways and identify potential side reactions.

Furthermore, the rise of machine learning and artificial intelligence (AI) offers new possibilities for predictive synthesis. rsc.org By training algorithms on large datasets of fluorination reactions, it may become possible to predict optimal reaction conditions (temperature, solvent, catalyst) for the synthesis of 2,3-Difluoro-5-methylphenol with high accuracy, thereby reducing the need for extensive empirical screening. nd.edu

Future research in this area should focus on:

Mechanism Elucidation: Using DFT to model transition states for novel fluorination reactions to guide the rational design of catalysts and reagents. rsc.org

Predictive Yield Models: Developing machine learning algorithms to predict the yield and purity of synthetic routes to 2,3-Difluoro-5-methylphenol under various conditions. rsc.org

Virtual Screening: Computationally screening virtual libraries of precursors and reagents to identify the most promising candidates for efficient synthesis.

Exploration of Unprecedented Reactivities and Mechanistic Discoveries

The two adjacent fluorine atoms in 2,3-Difluoro-5-methylphenol create a unique electronic environment on the aromatic ring, which can be exploited to discover novel chemical transformations. The strong electron-withdrawing nature of fluorine can activate the ring for certain reactions and deactivate it for others, leading to unprecedented reactivity and regioselectivity.

A key area of future exploration is the regioselective C–H functionalization of the phenol ring. nih.gov While the hydroxyl group typically directs functionalization to the ortho and para positions, the electronic influence of the fluorine and methyl groups could enable selective functionalization at the C4 or C6 positions. Developing catalytic systems that can precisely target these C–H bonds would open up pathways to a wide range of novel derivatives of 2,3-Difluoro-5-methylphenol with potential applications in medicinal chemistry and materials science.

Mechanistic studies will be crucial to understanding and controlling these new reactions. Investigating the kinetics and intermediates of electrophilic fluorination, for example, can lead to more efficient synthetic processes. rsc.org The unique substitution pattern of 2,3-Difluoro-5-methylphenol makes it an excellent substrate for studying the subtle interplay of steric and electronic effects in aromatic substitution reactions.

Implementation of Flow Chemistry and Automated Synthesis Techniques for Fluorinated Phenols

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govamt.uk Many fluorination reactions involve hazardous reagents or generate exothermic events, making them ideally suited for the controlled environment of a flow reactor. vapourtec.com

Implementing a continuous flow process for the synthesis of 2,3-Difluoro-5-methylphenol could enable safer handling of fluorinating agents and allow for precise temperature control, leading to higher yields and purities. jst.org.in Flow systems also facilitate multi-step "telescoped" reactions, where the crude product from one step is directly fed into the next reactor, eliminating the need for intermediate workup and purification. nih.gov

Automated synthesis platforms can be combined with flow reactors to accelerate reaction optimization. chimia.chsynplechem.com These systems can automatically vary reaction parameters such as stoichiometry, residence time, and temperature, allowing for the rapid identification of optimal conditions. This high-throughput approach can be used to quickly build libraries of 2,3-Difluoro-5-methylphenol derivatives for screening in drug discovery or materials science applications.

| Parameter | Batch Synthesis | Flow Chemistry | Key References |

|---|---|---|---|

| Safety | Handling of hazardous reagents at scale can be risky. | Small reactor volumes minimize risk; better containment. | vapourtec.com |

| Heat Transfer | Inefficient; can lead to hotspots and side reactions. | High surface-area-to-volume ratio allows for precise temperature control. | amt.uk |

| Scalability | Scaling up can be challenging and non-linear. | Scalable by running the reactor for longer periods ("scaling out"). | amt.uk |

| Process Control | Difficult to precisely control reaction parameters. | Precise control over residence time, temperature, and stoichiometry. | nih.gov |

| Integration | Multi-step processes require manual isolation at each step. | Enables "telescoped" multi-step synthesis without isolation. | jst.org.inresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.